molecular formula C16H20N4O2 B7806234 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one

Cat. No.: B7806234
M. Wt: 300.36 g/mol
InChI Key: PXFGNIVQGRKJIZ-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring fused to a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the benzimidazole ring: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative.

    Formation of the pyrrolone ring: Using a suitable precursor such as a pyrrole derivative.

    Introduction of the ethoxypropyl group: Through alkylation reactions using ethoxypropyl halides.

    Amination: Introduction of the amino group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethoxypropyl groups.

    Reduction: Reduction reactions could target the benzimidazole or pyrrolone rings.

    Substitution: Various substitution reactions could occur, particularly at the amino group or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological activity:

Medicine

    Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.

Industry

    Materials science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a catalytic context, it might act as a ligand, facilitating specific reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures.

    Pyrrolone derivatives: Compounds with similar pyrrolone structures.

Uniqueness

The unique combination of the benzimidazole and pyrrolone rings, along with the ethoxypropyl and amino groups, gives “5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one” distinct properties that may not be present in other similar compounds.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-22-9-5-8-20-10-13(21)14(15(20)17)16-18-11-6-3-4-7-12(11)19-16/h3-4,6-7H,2,5,8-10,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFGNIVQGRKJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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